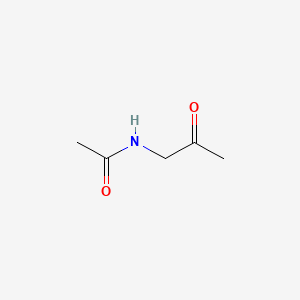
2-(4-苯甲酰苯氧基)乙酸
描述
2-(4-Benzoylphenoxy)acetic acid is a compound that belongs to a class of biologically active molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their biological activities, such as anti-inflammatory and analgesic properties, as well as interactions with enzymes like aldose reductase . The molecular structure of related compounds has been determined using X-ray diffraction and quantum chemical calculations, which can provide a basis for understanding the structure of 2-(4-Benzoylphenoxy)acetic acid [3
科学研究应用
合成和抗氧化活性
- 一项研究专注于 (4-苯甲酰苯氧基)-乙酸衍生物的合成,证明了它们的抗氧化剂功效。使用各种检测方法评估了衍生物的体外抗氧化活性,并且特定的化合物显示出显着的自由基清除活性,与抗坏血酸等标准药物相当 (Prashanth 等,2013)。
环境影响和修复策略
- 已经对 2,4-二氯苯氧基乙酸(一种结构相似的化合物)进行了研究,以了解其环境影响并制定修复策略。这包括对吸附热力学、降解动力学以及对产沼微生物群落的影响的研究 (汗和阿赫塔尔,2011), (夏尔马、穆科帕迪耶和穆尔蒂,2012), (Czarny 等,2019)。
先进的分析和检测技术
- 已经开发出创新方法来检测 2,4-二氯苯氧基乙酸,这是一种类似于 2-(4-苯甲酰苯氧基)乙酸的化合物,用于环境样品中。这包括使用涂有聚苯胺/分子印迹聚合物膜的丝网印刷传感器,为确定废水和土壤中除草剂的存在提供了一种灵敏的方法 (El-Beshlawy 等,2022)。
在农业和环境科学中的应用
- 2,4-二氯苯氧基乙酸及其相关化合物已被广泛研究其在农业中的应用,特别是作为除草剂。研究包括评估其在农业环境中应用后的功效、选择性和环境影响 (Nault 等,2014)。
对人体健康的影响
- 在关注科学研究应用的同时,值得注意的是,研究还调查了类似化合物对人类健康的影响,例如它们在人体细胞中诱导的氧化应激和细胞凋亡,提供了对潜在风险和作用机制的见解 (Mahmoudinia 等,2019)。
作用机制
Target of Action
The primary target of 2-(4-Benzoylphenoxy)acetic acid is the peripheral cannabinoid receptor CB2 . This receptor plays a crucial role in pain perception and is predominantly found in immune cells . Additionally, it has been suggested that the compound may also target FtsZ , a key functional protein in bacterial cell division .
Mode of Action
2-(4-Benzoylphenoxy)acetic acid interacts with its targets by binding to them. Specifically, it binds to the peripheral cannabinoid receptor CB2, thereby inhibiting the pain response .
Biochemical Pathways
Given its interaction with the peripheral cannabinoid receptor cb2, it can be inferred that it affects theendocannabinoid system , which plays a role in a variety of physiological processes including pain sensation . Its potential interaction with FtsZ suggests it may also affect the bacterial cell division pathway .
Result of Action
The binding of 2-(4-Benzoylphenoxy)acetic acid to the peripheral cannabinoid receptor CB2 results in the inhibition of the pain response . This suggests that the compound could potentially be used as an antinociceptive agent . Its potential interaction with FtsZ could result in the inhibition of bacterial cell division, suggesting a possible antibacterial effect .
安全和危害
属性
IUPAC Name |
2-(4-benzoylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)10-19-13-8-6-12(7-9-13)15(18)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPOVZIKEBLFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212588 | |
| Record name | Acetic acid, (4-benzoylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylphenoxy)acetic acid | |
CAS RN |
6322-83-4 | |
| Record name | Acetic acid, (4-benzoylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6322-83-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (4-benzoylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-benzoylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B1329484.png)



